molecular formula C95H165N39O20 B1164199 PKCθ Pseudosubstrate Inhibitor

PKCθ Pseudosubstrate Inhibitor

Cat. No. B1164199
M. Wt: 2173.6
InChI Key: OWVMIDKPSPZRQE-JPMNJRGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PKCθ pseudosubstrate inhibitor is a synthetic peptide that corresponds to amino acid residues of the pseudosubstrate domain of protein kinase Cθ (PKCθ). It selectively, reversibly, and substrate-competitively inhibits PKCθ activity and, thus, is used to delineate the signaling functions of PKCθ, which are thought to be involved in several autoimmune disorders.

Scientific Research Applications

  • Cell-Permeable Inhibition of PKC in Intact Cells : Myristoylated pseudosubstrate peptides of PKC, such as myr-psi PKC, have been shown to inhibit PKC activity effectively in intact cells. For instance, myr-psi PKC inhibits phosphorylation induced by 12-O-tetradecanoyl-phorbol-13-acetate and activation of phospholipase D by bradykinin, which strictly depends on PKC. This demonstrates the utility of myristoylated peptides as selective and cell-permeable inhibitors of PKC (Eichholtz et al., 1993).

  • Insulin Secretion and PKC Inhibition : PKC-myr20-28, a myristoylated pseudosubstrate peptide inhibitor of PKC, has been observed to inhibit phorbol myristate acetate (PMA)-induced insulin secretion from intact rat islets. However, it does not affect glucose-stimulated insulin secretion, indicating a selective inhibition of PMA-sensitive PKC isoforms (Harris et al., 1996).

  • Structure-Function Relationships : A study on the structure-function relationship of PKC pseudosubstrate sequences showed the critical role of specific residues in the inhibitor sequence. For instance, substitution of Arg-22 with alanine led to a significant decrease in inhibitory potency. This highlights the importance of basic residues in determining the potency of pseudosubstrate peptides (House & Kemp, 1990).

  • Role in Cocaine Addiction and Memory : The pseudosubstrate inhibitor zeta inhibitory peptide (ZIP), which blocks PKMζ and PKCλ, has been shown to disrupt associative memory and play a critical role in nonassociative memory and cocaine addiction. This demonstrates the potential of PKC pseudosubstrate inhibitors in studying the neural and molecular substrates of addiction and memory (Howell et al., 2014).

  • Involvement in TCDD-Induced Apoptosis : Research indicates that PKCθ activity is involved in the AhR-independent signal transduction mechanism that participates in the TCDD-induced apoptosis in a human lymphoblastic T-cell line. Inhibition of PKCθ using myristoylated PKCθ pseudosubstrate peptide inhibitor demonstrated the functional involvement of PKCθ activity in this process (Ahmed et al., 2005).

  • Inhibition of T Cell Activation : PKC pseudosubstrate peptides, corresponding to sequences from different PKC isoenzymes, inhibited PKC activity and blocked the induction of IL-2R and TNF-beta expression in Jurkat cells, indicating their role in inhibiting T cell activation (Barja et al., 1994).

properties

Product Name

PKCθ Pseudosubstrate Inhibitor

Molecular Formula

C95H165N39O20

Molecular Weight

2173.6

InChI

InChI=1S/C95H165N39O20/c1-9-51(6)74(134-76(139)52(7)120-73(137)47-118-78(141)59(25-16-36-112-91(101)102)123-82(145)63(27-18-38-114-93(105)106)126-86(149)67(31-33-72(100)136)129-88(151)69(44-55-46-111-48-119-55)131-77(140)57(98)41-49(2)3)89(152)130-61

InChI Key

OWVMIDKPSPZRQE-JPMNJRGHSA-N

SMILES

[H]N[C@@H](CC(C)C)C(N[C@H](C(N[C@@H](CCC(N)=O)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCNC(N)=N)C(NCC(N[C@H](C(N[C@]([C@H](CC)C)([H])C(N[C@@H](CCCCN)C(N[C@@H](CCC(N)=O)C(N[C@H](C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCNC(N)=N)C(N[C@H](C(N[C@@H](CCCNC(N)=N)C(N[C@@H]

synonyms

Protein Kinase Cθ Pseudosubstrate Inhibitor

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.